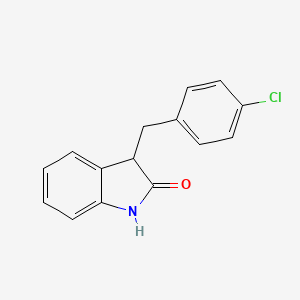
GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gastric inhibitory polypeptide, also known as glucose-dependent insulinotropic polypeptide, is a peptide hormone secreted by neuroendocrine cells in the proximal small intestine. It was first isolated in 1973 from the porcine small intestine. This hormone plays a crucial role in pancreatic insulin and glucagon secretion, and it is composed of 42 amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gastric inhibitory polypeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods: In an industrial setting, the production of gastric inhibitory polypeptide involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Gastric inhibitory polypeptide undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation, particularly at methionine residues, which can affect its biological activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .
Wissenschaftliche Forschungsanwendungen
Gastric inhibitory polypeptide has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic target for diabetes and obesity due to its insulinotropic effects.
Industry: Utilized in the development of diagnostic assays for measuring peptide levels in biological samples
Wirkmechanismus
Gastric inhibitory polypeptide is often compared with other incretin hormones, such as glucagon-like peptide-1 (GLP-1). Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism. Gastric inhibitory polypeptide has a glucagonotropic effect during hypoglycemia, while glucagon-like peptide-1 exhibits a glucagonostatic effect during hyperglycemia. Additionally, gastric inhibitory polypeptide directly stimulates lipogenesis, whereas glucagon-like peptide-1 indirectly promotes lipolysis .
Vergleich Mit ähnlichen Verbindungen
- Glucagon-like peptide-1 (GLP-1)
- Glucagon
- Secretin
These compounds share structural similarities and overlapping biological functions but differ in their specific effects and receptor interactions .
Eigenschaften
CAS-Nummer |
11063-17-5 |
|---|---|
Molekularformel |
C225H342N60O66S1 |
Molekulargewicht |
4975.55 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)


